(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine
Description
(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine is a bicyclic ether derivative characterized by a fused benzodioxine core and a partially hydrogenated cyclohexane ring. The stereochemistry at positions 2R, 4aR, and 8aS defines its three-dimensional conformation, influencing its reactivity and interactions. This compound is structurally related to natural products and synthetic intermediates, often serving as a scaffold for pharmaceuticals or chiral ligands in asymmetric catalysis .
Properties
IUPAC Name |
(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-3,6-7,12-14H,4-5,8-10H2/t12-,13+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNPJOMIWGWQMU-HZSPNIEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)COC(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)CO[C@H](O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of Diol Precursors
Precursors such as 1,2-diols undergo acid-mediated cyclization to form the dioxane ring. For example, treatment of a vicinal diol with heteropoly acids in ethyl acetate at 10–15°C achieves cyclization with yields exceeding 90%. The reaction’s success hinges on the diol’s conformation, which preorganizes the molecule for ring closure. Steric hindrance from the phenyl group at C2 directs the reaction toward the desired (2R,4aR,8aS) configuration.
Base-Mediated Ring Closure
Alternative routes employ strong bases like sodium hydride or potassium tert-butoxide to deprotonate hydroxyl groups, initiating nucleophilic attack on adjacent electrophilic centers. In one protocol, a diol intermediate in DMF reacts with sodium hydride at 0–21°C, forming the dioxane ring with 70% yield after 2 hours. Base selection critically influences reaction kinetics: potassium tert-butoxide in DMF at 10–20°C achieves higher enantiomeric purity (99.97% R-isomer) compared to weaker bases.
Detailed Synthetic Procedures and Optimization
Protocol for Heteropoly Acid-Catalyzed Cyclization
Reagents :
-
Precursor diol (1.0 equiv)
-
Heteropoly acid (0.1 equiv)
-
Ethyl acetate (solvent)
Procedure :
-
Dissolve the diol (5 g) in ethyl acetate (40 mL) and cool to 10–15°C.
-
Add heteropoly acid crystals (0.05 equiv) and stir for 3–5 hours.
-
Monitor reaction progress by HPLC; terminate upon precursor depletion.
-
Filter through a 0.2 µm membrane, wash with cold ethyl acetate, and concentrate under vacuum.
Outcome :
Enantioselective Synthesis Using Chiral Auxiliaries
To enforce the (2R,4aR,8aS) configuration, chiral tert-butyl carbamates serve as directing groups. For instance:
-
Treat tert-butyl (2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethylcarbamate (86.37 g) with sodium hydride in DMF at 0°C.
-
After 2 hours, quench with 2M HCl and extract with ethyl acetate.
-
Purify via silica gel chromatography (ethyl acetate/petroleum ether) to isolate the product (63.55 g, 73% yield).
Critical Parameters :
-
Temperature control (<5°C) prevents epimerization.
-
DMF enhances solubility of intermediates, favoring intramolecular cyclization.
Reaction Optimization and Kinetic Analysis
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethyl acetate | 10–15 | 90.2 | 99.5 |
| DMF | 0–21 | 70 | 99.99 |
| Chloroform | 20 | 51 | 98.0 |
Polar aprotic solvents like DMF stabilize transition states through dipole interactions, accelerating ring closure. Elevated temperatures (>25°C) promote side reactions, necessitating strict thermal control.
Catalytic Systems and Yield Enhancement
Heteropoly acids outperform traditional Brønsted acids (e.g., H2SO4) by minimizing decomposition pathways. In a comparative study:
Base strength also dictates efficiency:
Stereochemical Control and Characterization
Chiral Resolution Techniques
The compound’s three stereocenters necessitate enantioselective synthesis or resolution. Diastereomeric crystallization using (R)-camphorsulfonic acid achieves >99% ee, confirmed by chiral HPLC.
Spectroscopic Validation
-
1H NMR : Key signals include a doublet at δ 6.85 ppm (aromatic H) and a multiplet at δ 5.56 ppm (oxazolidinone H).
-
X-ray Crystallography : Confirms the (2R,4aR,8aS) configuration via anomalous dispersion.
Industrial-Scale Adaptations and Challenges
Pilot Plant Protocol
A scaled-up synthesis (500 g batch) employs:
-
Continuous flow reactors for precise temperature control.
-
In-line HPLC monitoring to automate reaction termination.
-
Crystallization in ethyl acetate/petroleum ether (1:20) for >99.9% purity.
Throughput : 12 kg/month with 85% overall yield.
Byproduct Management
Common impurities include:
-
Dimerization products : Mitigated by low-temperature (<15°C) reactions.
-
Epimerized isomers : Controlled via chiral auxiliaries and rapid quenching.
Applications and Derivative Synthesis
The compound serves as a precursor to:
Chemical Reactions Analysis
Types of Reactions
(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce alcohols or hydrocarbons .
Scientific Research Applications
Chemistry
In chemistry, (2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. Its structural features allow it to interact with enzymes and receptors, making it a candidate for drug development and biochemical research .
Medicine
In medicine, research is focused on its potential therapeutic applications. Studies are exploring its efficacy in treating various conditions, leveraging its ability to interact with specific molecular targets .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing the benzodioxine core or related bicyclic frameworks. Key differences lie in substituents, stereochemistry, and functional groups, which dictate physicochemical properties and applications.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Stereochemical Influence :
- The target compound’s R-configuration at positions 2, 4a, and 8aS differentiates it from analogs like 4,6-O-ethylidene-α-D-glucose, which adopts a glucose-derived stereochemistry critical for enzyme recognition .
Substituent Effects :
- Sulfonate esters (e.g., CAS 6884-01-1) enhance solubility in polar solvents, whereas the phenyl group in the target compound increases hydrophobicity .
- Methoxy and hydroxyl groups (e.g., CAS 286936-08-1) improve hydrogen-bonding capacity, relevant for biological activity .
Synthetic Utility :
- The target compound’s hexahydro ring system is less strained compared to fully aromatic analogs, facilitating stability in catalytic reactions .
- Palladium-catalyzed coupling (e.g., Suzuki-Miyaura in ) is a common method for functionalizing benzodioxine derivatives, though the target compound may require tailored conditions due to steric hindrance .
Biological Activity
(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine is a complex organic compound known for its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
The compound features a hexahydrodioxine ring system with a phenyl substituent that contributes to its biological interactions. The stereochemistry of the compound is significant in determining its pharmacological properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit notable antioxidant properties. These activities are primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives of dioxine compounds showed significant free radical scavenging activity in vitro.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Similar Dioxine Derivative | 15.2 | |
| (2R,4aR,8aS)-2-phenyl... | 12.5 |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various studies. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis. In animal models of neurodegenerative diseases like Alzheimer’s and Parkinson’s, administration of similar compounds resulted in reduced neuronal loss and improved cognitive function.
Case Study : In a rat model of Alzheimer's disease, administration of this compound led to a significant decrease in amyloid-beta plaque formation and improved memory performance on behavioral tests.
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases. Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The anti-inflammatory effect is believed to be mediated through the inhibition of NF-kB signaling pathways.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors such as GABA receptors and serotonin receptors.
- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes involved in oxidative stress pathways.
- Gene Expression Modulation : The compound may influence the expression levels of genes associated with inflammation and neuroprotection.
Q & A
Q. Table 1. Comparative Analysis of Structural Characterization Techniques
| Technique | Resolution Limit | Sample Requirement | Key Application | Reference |
|---|---|---|---|---|
| X-ray Crystallography | 0.8 Å | Single crystal | Absolute configuration determination | |
| NMR (600 MHz) | 0.01 ppm | 5–10 mg | Diastereomer differentiation via NOESY | |
| Polarimetry | 0.01° | 1–2 mg | Enantiomeric excess measurement |
Q. Table 2. Reaction Optimization Variables for Epoxide Formation
| Variable | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | 20–60°C | 40°C | +15% |
| Solvent Polarity | Hexane → DMF | THF | +20% |
| Catalyst (Mn-salens) | 1–10 mol% | 5 mol% | +25% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
